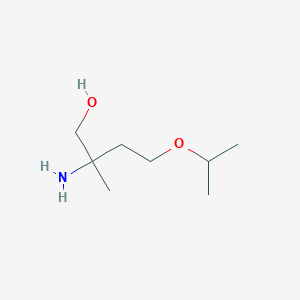

2-Amino-4-isopropoxy-2-methylbutan-1-ol

Description

2-Amino-4-isopropoxy-2-methylbutan-1-ol is a branched amino alcohol characterized by a unique substitution pattern: an isopropoxy group at the 4-position and a methyl group at the 2-position of the butan-1-ol backbone.

Properties

Molecular Formula |

C8H19NO2 |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2-amino-2-methyl-4-propan-2-yloxybutan-1-ol |

InChI |

InChI=1S/C8H19NO2/c1-7(2)11-5-4-8(3,9)6-10/h7,10H,4-6,9H2,1-3H3 |

InChI Key |

SELNHIBXVKHHLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCC(C)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-amino-2-methyl-1-propanol is replaced by the isopropyl group, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to form different products.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate the cleavage of the ether linkage.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of alcohols and alkyl halides.

Scientific Research Applications

2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, while the ether linkage can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Analogues for comparison :

(S)-2-Amino-3-methylbutan-1-ol: Lacks the 4-substituent but has a 3-methyl group, altering backbone branching .

2-Amino-2-ethylbutan-1-ol: Contains a 2-ethyl group, increasing alkyl chain length and hydrophobicity .

Physicochemical and Hazard Profiles

Hazard data for 2-amino-2-ethylbutan-1-ol (CAS 19792-52-0) highlights:

- GHS classifications : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- Handling precautions : Requires PPE to mitigate exposure risks .

For the target compound, the isopropoxy group may reduce volatility compared to ethyl or methyl analogues but could introduce new reactivity hazards (e.g., ether cleavage under acidic conditions). Empirical data on toxicity or ecotoxicity are unavailable in the provided sources.

Table 1: Comparative Analysis of 2-Amino-4-isopropoxy-2-methylbutan-1-ol and Analogues

Research Implications and Gaps

Synthetic Optimization : The high yields of analogues suggest that steric effects from the isopropoxy group in the target compound may necessitate tailored reaction conditions (e.g., lower temperatures or bulkier catalysts).

Safety Profile: The hazards of 2-amino-2-ethylbutan-1-ol underscore the need for rigorous toxicity studies on the target compound, particularly regarding respiratory and dermal exposure.

Application Potential: The isopropoxy group could enhance solubility in non-polar media, making the compound a candidate for lipid-based drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.